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Compound of Interest

Compound Name: 3-Fluoropropane-1-sulfonamide

CAS No.: 1033906-62-5

Cat. No.: B1524215

Get Quote

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-
Fluoropropane-1-sulfonamide (CAS 1033906-62-5), a compound of interest in contemporary

drug discovery and chemical research.[1][2] As a molecule incorporating both a flexible alkyl

fluoride chain and a primary sulfonamide group, its structural elucidation presents a valuable

case study for researchers. This document moves beyond a simple data repository, offering in-

depth interpretation grounded in fundamental spectroscopic principles and field-proven

insights. The methodologies and interpretations presented herein are designed to serve as a

robust reference for scientists engaged in the synthesis, characterization, and application of

novel sulfonamides.

Molecular Structure and Spectroscopic Overview
3-Fluoropropane-1-sulfonamide (C₃H₈FNO₂S, Mol. Wt.: 141.16 g/mol ) possesses a unique

combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The

primary sulfonamide (-SO₂NH₂) group is a key pharmacophore, while the terminal fluorine atom

introduces significant electronic effects that propagate through the propyl chain. A thorough
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multi-technique spectroscopic analysis is therefore essential for unambiguous structural

confirmation and purity assessment.

This guide will systematically detail the expected features in Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 3-Fluoropropane-1-sulfonamide, ¹H and ¹³C NMR, along with

couplings to ¹⁹F, provide a complete picture of the carbon skeleton and the electronic

environment of each nucleus.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show three distinct multiplets corresponding to the

three methylene (-CH₂-) groups of the propyl chain. The chemical shifts are influenced by the

electronegativity of the adjacent sulfonamide and fluorine groups.

Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Coupling Constants

(Hz)

H-1 (-CH₂SO₂-) 3.2 - 3.4 Triplet of triplets (tt)
JH1-H2 ≈ 7.5, JH1-P

(if resolved)

H-2 (-CH₂CH₂CH₂-) 2.1 - 2.3 Quintet of triplets (qt)
JH2-H1 ≈ 7.5, JH2-H3

≈ 7.5, JH2-F ≈ 25

H-3 (-CH₂F) 4.5 - 4.7 Triplet of triplets (tt)
JH3-H2 ≈ 7.5, JH3-F ≈

47

-NH₂ 4.8 - 5.2 Broad singlet -

Causality Behind Predictions:

H-3 (-CH₂F): The protons on the carbon bearing the fluorine atom are the most deshielded

due to the strong electron-withdrawing effect of fluorine, hence their downfield shift. They will

be split into a triplet by the adjacent H-2 protons and further split into a doublet by the
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fluorine atom, resulting in a triplet of triplets. The large geminal coupling constant (²JH-F) of

~47 Hz is characteristic.

H-1 (-CH₂SO₂-): The sulfonamide group is also electron-withdrawing, shifting these protons

downfield, though to a lesser extent than the fluorine. They will appear as a triplet due to

coupling with the H-2 protons.

H-2 (-CH₂CH₂CH₂-): These central methylene protons are the most shielded of the three.

They will be split by H-1 (triplet), H-3 (triplet), and the fluorine on C-3 (doublet), leading to a

complex multiplet, predicted here as a quintet of triplets. The vicinal coupling to fluorine (³JH-

F) is expected to be around 25 Hz.

-NH₂: The sulfonamide protons are exchangeable and often appear as a broad singlet. Their

chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the propyl chain

carbons. The key feature will be the C-F coupling.

Assignment
Predicted Chemical

Shift (δ, ppm)

Predicted Multiplicity

(C-F Coupling)

Coupling Constant

(¹JC-F, Hz)

C-1 (-CH₂SO₂-) 50 - 55 Triplet (t) ³JC-F ≈ 4-6

C-2 (-CH₂CH₂CH₂-) 25 - 30 Triplet (t) ²JC-F ≈ 20-25

C-3 (-CH₂F) 80 - 85 Doublet (d) ¹JC-F ≈ 165-170

Causality Behind Predictions:

C-3 (-CH₂F): The carbon directly attached to the fluorine atom will show the largest downfield

shift and a very large one-bond coupling constant (¹JC-F), which is characteristic of C-F

bonds.[3]

C-2 (-CH₂CH₂CH₂-): This carbon will exhibit a smaller two-bond coupling to fluorine (²JC-F).
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C-1 (-CH₂SO₂-): This carbon is influenced by the sulfonamide group and will show a small

three-bond coupling to fluorine (³JC-F).

Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Sample Preparation: Dissolve 5-10 mg of 3-Fluoropropane-1-sulfonamide in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

Ensure proper phasing and baseline correction during processing.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to

the low natural abundance of ¹³C.

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by

Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Validation:

Confirm that the integration of the ¹H NMR signals corresponds to the number of protons

in the molecule.

Verify that the observed C-F coupling constants are within the expected ranges.
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If available, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C

correlation) can be used to definitively assign proton and carbon signals and confirm

connectivity.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-Fluoropropane-1-sulfonamide will be dominated by

absorptions from the N-H and S=O bonds of the sulfonamide group and the C-F bond.

Vibrational Mode
Predicted Frequency Range

(cm⁻¹)
Intensity

N-H Stretch (asymmetric &

symmetric)
3350 - 3250 Medium-Strong

C-H Stretch (aliphatic) 2960 - 2850 Medium

S=O Stretch (asymmetric) 1350 - 1310 Strong

S=O Stretch (symmetric) 1160 - 1140 Strong

C-F Stretch 1100 - 1000 Strong

S-N Stretch 915 - 895 Medium

Interpretation of Key Bands:

N-H Stretching: The presence of two bands in the 3350-3250 cm⁻¹ region is a hallmark of a

primary amine or amide, in this case, the -NH₂ of the sulfonamide.[4]

S=O Stretching: Two very strong and distinct bands for the asymmetric and symmetric

stretching of the sulfonyl group are the most characteristic feature of sulfonamides.[4][5]

Their exact position can provide information about the electronic environment.

C-F Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the

carbon-fluorine bond.[6]

Experimental Protocol for IR Data Acquisition
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Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is

standard. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and

press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used

with the neat solid.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the pure KBr pellet or the empty ATR

crystal must be recorded and subtracted from the sample spectrum.

Data Validation: The presence of the strong, characteristic S=O stretching bands serves as

an internal validation for the sulfonamide structure.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft

ionization technique well-suited for sulfonamides.

Predicted Fragmentation Pathway: Under positive-ion ESI-MS, 3-Fluoropropane-1-
sulfonamide is expected to show a protonated molecular ion [M+H]⁺ at m/z 142.1. Collision-

induced dissociation (CID) of this ion would likely lead to the following key fragments:

m/z (predicted) Proposed Fragment Ion Neutral Loss

142.1 [C₃H₈FNO₂S + H]⁺ -

78.1 [C₃H₇F + H]⁺ SO₂NH₂

63.1 [C₃H₆F]⁺ H₂O from [C₃H₇F+H]⁺

79.0 [SO₂NH₂ + H]⁺ C₃H₇F

Causality of Fragmentation: The most common fragmentation pathway for sulfonamides

involves the cleavage of the C-S or S-N bond.[7][8][9][10]
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Loss of SO₂NH₂: Cleavage of the C-S bond is a highly probable pathway, leading to the

formation of a fluoropropyl cation.

Loss of SO₂: While common in aromatic sulfonamides, the direct loss of SO₂ (64 Da) via

rearrangement is less predictable for aliphatic sulfonamides but remains a possibility.[7]

Cleavage of the S-N bond: This would result in the formation of an ion at m/z 79,

corresponding to the protonated sulfamoyl moiety.

Experimental Workflow for MS Data Acquisition

Sample Introduction
Mass Spectrometry

Data Analysis

Direct Infusion

Electrospray
Ionization (ESI)

LC System MS1 Scan
(Full Scan)

Collision-Induced
Dissociation (CID)

MS2 Scan
(Product Ion Scan)

Spectral Interpretation

Click to download full resolution via product page

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to

promote protonation.

Ionization: Introduce the sample into an ESI source. Positive ion mode is typically used for

sulfonamides.

MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion

([M+H]⁺).
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MS2 (Tandem MS) Analysis: Select the [M+H]⁺ ion (m/z 142.1) for fragmentation using CID.

Record the resulting product ion spectrum.

Data Validation: The accurate mass measurement of the parent ion should be within 5 ppm

of the calculated theoretical mass. The observed fragment ions should be consistent with the

proposed structure and known fragmentation behaviors of sulfonamides.[8][9]

Conclusion
The spectroscopic characterization of 3-Fluoropropane-1-sulfonamide is a clear-cut process

when approached with a foundational understanding of how its constituent functional groups

behave in different analytical techniques. The combination of NMR, IR, and MS provides a self-

validating system for structural confirmation. The ¹H and ¹³C NMR spectra, with their

characteristic fluorine couplings, map out the alkyl backbone. The IR spectrum provides rapid

confirmation of the crucial sulfonamide functional group. Finally, mass spectrometry confirms

the molecular weight and provides fragmentation data that is consistent with the assigned

structure. The predicted data and protocols in this guide offer a comprehensive framework for

researchers working with this and structurally related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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